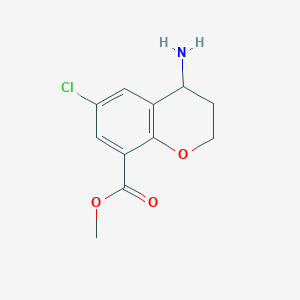
Methyl 4-amino-6-chlorochromane-8-carboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-amino-6-chlorochromane-8-carboxylate hydrochloride is a chemical compound with the molecular formula C11H12ClNO3 It is a derivative of chromane, a bicyclic organic compound, and contains functional groups such as an amino group, a chloro group, and a carboxylate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-6-chlorochromane-8-carboxylate hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-amino-6-chlorochromane and methyl chloroformate.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the esterification process.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common to maintain consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-amino-6-chlorochromane-8-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
Methyl 4-amino-6-chlorochromane-8-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of Methyl 4-amino-6-chlorochromane-8-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The amino and chloro groups play a crucial role in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-amino-8-chlorochromane-6-carboxylate: A similar compound with the chloro and carboxylate groups in different positions.
Methyl 4-amino-6-chlorochromane-8-carboxylate: The non-hydrochloride form of the compound.
Uniqueness
Methyl 4-amino-6-chlorochromane-8-carboxylate hydrochloride is unique due to its specific functional group arrangement, which imparts distinct chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it more suitable for certain applications.
Propriétés
Formule moléculaire |
C11H12ClNO3 |
|---|---|
Poids moléculaire |
241.67 g/mol |
Nom IUPAC |
methyl 4-amino-6-chloro-3,4-dihydro-2H-chromene-8-carboxylate |
InChI |
InChI=1S/C11H12ClNO3/c1-15-11(14)8-5-6(12)4-7-9(13)2-3-16-10(7)8/h4-5,9H,2-3,13H2,1H3 |
Clé InChI |
FPLJCEBTVGRQBI-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=CC2=C1OCCC2N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


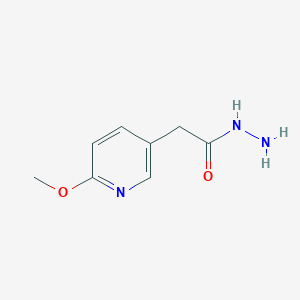
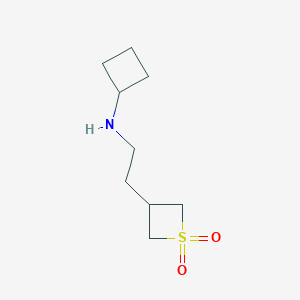

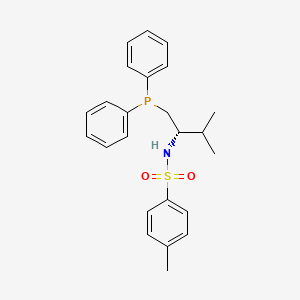

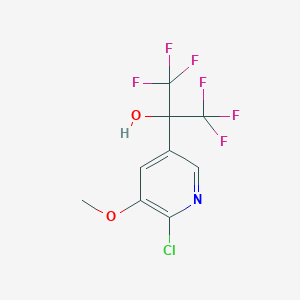
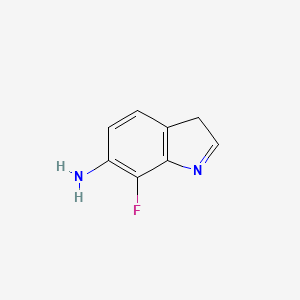
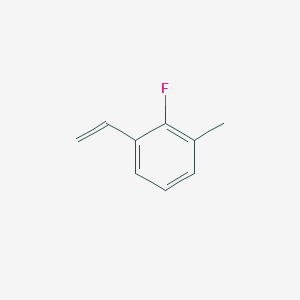
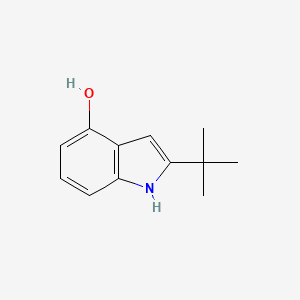

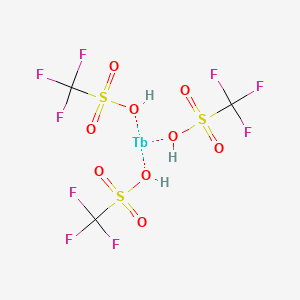
![(1S,4aS,5R,11bR)-7-Methoxy-1,4,4a,6-tetrahydro-5,11b-ethano[1,3]dioxolo[4,5-j]phenanthridin-1-ol](/img/structure/B12952993.png)


